molecular formula C7H7BrN2O B13664547 2-Bromo-6-methylnicotinamide

2-Bromo-6-methylnicotinamide

Cat. No.: B13664547
M. Wt: 215.05 g/mol
InChI Key: BDGYXTFVDYSAEN-UHFFFAOYSA-N
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Description

2-Bromo-6-methylnicotinamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of nicotinamide, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a bromine atom, and the hydrogen atom at the 6-position is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methylnicotinamide typically involves the bromination of 6-methylnicotinamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The use of safer and more sustainable brominating agents is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methylnicotinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-methylnicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylnicotinamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chloronicotinamide
  • 2-Bromo-6-methoxynicotinamide
  • 2-Bromo-6-ethylnicotinamide

Uniqueness

2-Bromo-6-methylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

2-bromo-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H7BrN2O/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,9,11)

InChI Key

BDGYXTFVDYSAEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N)Br

Origin of Product

United States

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